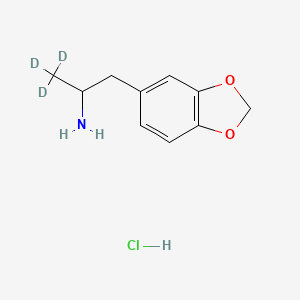
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is a chemical compound with the molecular formula C8H16Cl6Si2. It is known for its unique structure, which includes two trichlorosilyl groups attached to a dimethylhexane backbone. This compound is used in various industrial and research applications due to its reactivity and ability to form silicon-based polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) typically involves the reaction of 2,5-dimethylhexane-1,6-diol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The process can be summarized as follows:
Starting Materials: 2,5-dimethylhexane-1,6-diol and trichlorosilane.
Catalyst: A suitable catalyst such as a Lewis acid.
Reaction Conditions: Anhydrous environment, controlled temperature, and inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In industrial settings, the production of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of reaction.
化学反应分析
Types of Reactions
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Forms silicon-oxygen-silicon (Si-O-Si) linkages, leading to the formation of siloxane polymers.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, ambient temperature.
Condensation: Catalysts such as acids or bases, elevated temperatures.
Substitution: Nucleophiles like alcohols, amines, or thiols, often in the presence of a base.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with various organic groups.
科学研究应用
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is used in several scientific research applications:
Chemistry: As a precursor for the synthesis of silicon-based polymers and materials.
Biology: In the modification of surfaces for biological assays and diagnostics.
Medicine: Potential use in drug delivery systems and medical devices due to its biocompatibility.
Industry: Used in the production of coatings, adhesives, and sealants with enhanced properties.
作用机制
The mechanism of action of (2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) involves its reactivity with various nucleophiles and electrophiles. The trichlorosilyl groups are highly reactive and can undergo hydrolysis, condensation, and substitution reactions. These reactions lead to the formation of siloxane linkages and functionalized silanes, which are crucial for its applications in polymer synthesis and surface modification.
相似化合物的比较
Similar Compounds
Hexamethyldisilazane: Contains silicon-nitrogen bonds and is used as a silylating agent.
Tetramethylsilane: A simple silicon compound used as a reference standard in NMR spectroscopy.
Trimethylchlorosilane: Used in the synthesis of organosilicon compounds and as a protecting group for alcohols.
Uniqueness
(2,5-Dimethylhexane-1,6-diyl)bis(trichlorosilane) is unique due to its dual trichlorosilyl groups attached to a dimethylhexane backbone. This structure provides it with distinct reactivity and the ability to form complex silicon-based polymers. Its versatility in undergoing various chemical reactions makes it valuable in multiple scientific and industrial applications.
属性
分子式 |
C8H16Cl6Si2 |
|---|---|
分子量 |
381.1 g/mol |
IUPAC 名称 |
trichloro-(2,5-dimethyl-6-trichlorosilylhexyl)silane |
InChI |
InChI=1S/C8H16Cl6Si2/c1-7(5-15(9,10)11)3-4-8(2)6-16(12,13)14/h7-8H,3-6H2,1-2H3 |
InChI 键 |
SVEFLEBJHPJLRV-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC(C)C[Si](Cl)(Cl)Cl)C[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12352204.png)


![3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B12352238.png)

![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12352248.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/structure/B12352289.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12352299.png)
![1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)
